molecular formula C33H48N2O6 B1663643 1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)- CAS No. 191089-59-5

1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)-

Cat. No. B1663643
M. Wt: 568.7 g/mol
InChI Key: JXXCDAKRSXICGM-AOEKMSOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Spectral Characterization and Crystal Structures

1H-1,4-Diazepine derivatives have been characterized using spectral analysis and crystal structures. A study on diazepines derivatives, including 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, showed their molecular identities and geometries through single-crystal X-ray diffraction analysis and FT-IR and multinuclear NMR spectroscopy (Ahumada et al., 2016).

Cycloaddition Reactions and Heterotricyclic Systems

Diazepines have been used to create new heterotricyclic systems via cycloaddition reactions. Research demonstrated the synthesis of bis[1,2,4]oxadiazolo- and bis[1,2,4]triazolo[1,4]diazepine derivatives through double site-specific 1,3-dipolar cycloaddition (Aversa et al., 2009).

Enzyme Inhibition and Cytotoxicity Studies

1,4-Diazepine derivatives have been studied for their potential as enzyme inhibitors and cytotoxic agents. One study on palladacycles derived from 1,4-diazepines evaluated their activity as cathepsin B inhibitors and cytotoxic agents in A2780/S cells, finding a strong correlation between cathepsin B inhibition and cytotoxicity (Spencer et al., 2009).

Synthesis of Novel Derivatives

Research has been focused on synthesizing novel diazepine derivatives. A study outlined the synthesis of 3-[2,2,2-Trifluoroethyl]hexahydro-2H-1,4-diazepin-2-one, highlighting the pharmaceutical interest in these compounds as dipeptidyl peptidase inhibitors for diabetes treatment (Balsells et al., 2008).

Asymmetric Synthesis

Asymmetric synthesis of diazepine derivatives has been explored, with an efficient method for synthesizing (R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from L-asparagine, serving as an amine part of a potent 5-HT3 receptor antagonist (Kato et al., 1997).

Rho-Kinase Inhibitors Development

1H-1,4-Diazepine derivatives have been employed in developing specific Rho-kinase inhibitors. The synthesis and evaluation of HA-1077 analogs, including hexahydro-1-(isoquinoline-5-sulfonyl)-1H-1,4-diazepine, showed potent inhibition of Rho-kinase with potential clinical applications (Tamura et al., 2005).

properties

IUPAC Name

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCDAKRSXICGM-AOEKMSOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)-

CAS RN

191089-59-5
Record name K-7174
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191089595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K-7174
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36376CA57N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)-
Reactant of Route 2
Reactant of Route 2
1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)-
Reactant of Route 3
1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)-
Reactant of Route 4
1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)-
Reactant of Route 5
1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)-
Reactant of Route 6
1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.